![molecular formula C9H10O2 B155472 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone CAS No. 136272-06-5](/img/structure/B155472.png)
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone, also known as Curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa Linn.). It has been used in traditional medicine for centuries due to its various therapeutic properties. Curcumin has been extensively studied for its potential applications in the prevention and treatment of a wide range of diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mecanismo De Acción
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone exerts its therapeutic effects through various molecular mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress. Additionally, curcumin has been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone also enhances the activity of antioxidant enzymes and reduces oxidative stress. Additionally, curcumin has been shown to improve cardiovascular health by reducing cholesterol levels and inhibiting platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone also has low toxicity and is well-tolerated by animals and humans. However, curcumin has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, curcumin can undergo rapid metabolism and elimination in vivo, which can further limit its efficacy.
Direcciones Futuras
There are several future directions for research on curcumin. One area of focus is the development of curcumin analogs that have improved bioavailability and efficacy. Another area of focus is the identification of biomarkers that can predict the response to curcumin treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of curcumin and to identify potential drug targets. Finally, clinical trials are needed to determine the safety and efficacy of curcumin in humans for the prevention and treatment of various diseases.
Métodos De Síntesis
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone can be extracted from the turmeric plant, but the yield is low, and the process is time-consuming. Therefore, several chemical synthesis methods have been developed to produce curcumin in large quantities. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction of aromatic aldehydes with β-diketones in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has been extensively studied for its potential applications in the prevention and treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has been found to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Propiedades
Número CAS |
136272-06-5 |
|---|---|
Nombre del producto |
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3/b8-6- |
Clave InChI |
UGWWTFGLBXIPDF-VURMDHGXSA-N |
SMILES isomérico |
C/C(=C/1\C=CC=C1C(=O)C)/O |
SMILES |
CC(=C1C=CC=C1C(=O)C)O |
SMILES canónico |
CC(=C1C=CC=C1C(=O)C)O |
Sinónimos |
Ethanone, 1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




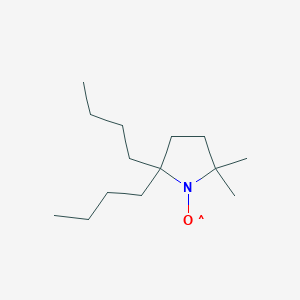
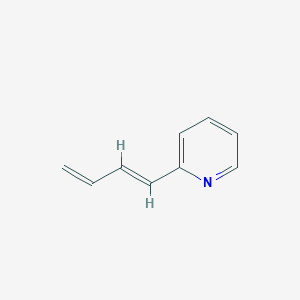

![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)
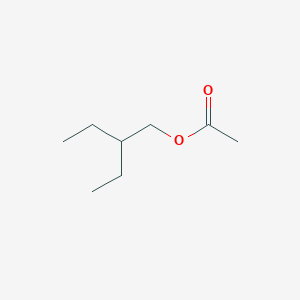
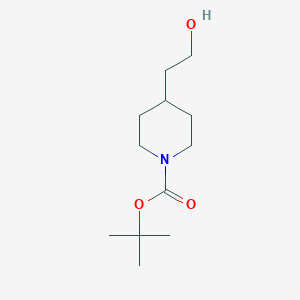
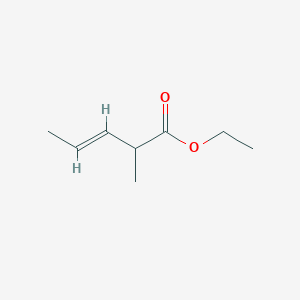
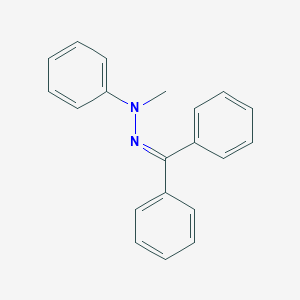
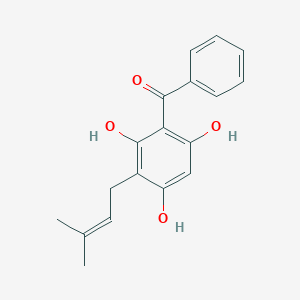
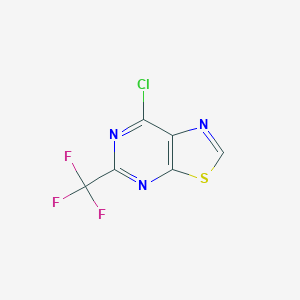
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)